An In-depth Technical Guide to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
An In-depth Technical Guide to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
CAS Number: 175137-29-8
This guide provides a comprehensive overview of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the creation of targeted therapeutics.
Introduction: A Versatile Building Block in Drug Discovery
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has emerged as a crucial scaffold in the synthesis of a variety of biologically active molecules. Its unique trifluoromethylated pyrimidine core offers a combination of desirable properties for drug candidates, including metabolic stability and enhanced binding affinity to target proteins. The presence of a reactive chlorine atom at the 2-position and a benzyl ester at the 5-position provides orthogonal handles for further chemical modifications, making it an ideal starting material for the construction of diverse chemical libraries. This guide will explore the fundamental chemistry and practical applications of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 175137-29-8 | [1] |
| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [1] |
| Molecular Weight | 316.66 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 437.7 °C at 760 mmHg (Predicted) | [1] |
| Storage | Store in a dry, sealed place | [1] |
Synthesis and Mechanistic Insights
The synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves a multi-step process, beginning with the construction of the core pyrimidine ring followed by functional group manipulations.
Synthesis of the Key Intermediate: 2,4-dichloro-5-(trifluoromethyl)pyrimidine
A common precursor for the target molecule is 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[3][4] This intermediate can be synthesized from 5-(trifluoromethyl)uracil, which itself is prepared from uracil. The chlorination of 5-(trifluoromethyl)uracil is a critical step, often achieved using reagents like phosphorus oxychloride (POCl₃).[3] The rationale behind using a strong chlorinating agent is to convert the hydroxyl groups of the uracil tautomer into more reactive chloro groups.
Proposed Synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Step 1: Selective Hydrolysis or Carboxylation
One potential route involves the selective hydrolysis of one of the chloro groups of 2,4-dichloro-5-(trifluoromethyl)pyrimidine to a hydroxyl group, followed by oxidation to a carboxylic acid. However, a more direct approach would be the introduction of the carboxylate group at the 5-position.
Step 2: Esterification with Benzyl Alcohol
Once the 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is obtained, the final step is esterification with benzyl alcohol. This can be achieved through several standard methods:
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Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and removing the water formed to drive the equilibrium towards the product.
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Carbodiimide-mediated Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with benzyl alcohol under milder conditions. This method is often preferred when sensitive functional groups are present.
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Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the desired benzyl ester.
The choice of esterification method depends on the overall synthetic strategy, the scale of the reaction, and the presence of other functional groups in the molecule.
Caption: Proposed synthetic pathway for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Reactivity and Chemical Behavior
The reactivity of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing trifluoromethyl group, and the presence of a labile chlorine atom at the 2-position.
Nucleophilic Aromatic Substitution (SNAAr)
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.[5] This reactivity allows for the introduction of a wide range of functional groups by reacting the compound with various nucleophiles, such as amines, alcohols, and thiols. The electron-deficient nature of the pyrimidine ring facilitates this reaction. For instance, reaction with an amine would yield the corresponding 2-amino-4-(trifluoromethyl)pyrimidine derivative, a common scaffold in kinase inhibitors.
Caption: Key reactivity of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Applications in Drug Discovery and Development
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[6] The pyrimidine core serves as a bioisostere for the purine ring found in ATP, allowing these inhibitors to compete with ATP for binding to the kinase domain of the receptor.
The general strategy involves the displacement of the 2-chloro group with a substituted aniline to introduce the key pharmacophoric elements required for potent and selective EGFR inhibition. The benzyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments or serve as a handle for improving pharmacokinetic properties.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be expected to show a singlet for the pyrimidine proton, signals in the aromatic region (around 7.3-7.5 ppm) for the phenyl protons of the benzyl group, and a singlet for the benzylic methylene protons (around 5.4 ppm).
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¹³C NMR: The spectrum would display signals for the carbons of the pyrimidine ring, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the benzyl group carbons and the ester carbonyl carbon would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (316.66 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Safety and Handling
A specific safety data sheet for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is not available in the provided search results. However, based on the safety information for related compounds such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine and other chlorinated and fluorinated aromatic compounds, the following precautions should be taken[7][8]:
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
Conclusion
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a strategically important building block in medicinal chemistry. Its versatile reactivity, stemming from the electrophilic pyrimidine core and the displaceable chlorine atom, allows for the synthesis of a wide array of complex molecules. Its primary application as an intermediate in the development of kinase inhibitors highlights its significance in the ongoing quest for novel and effective cancer therapeutics. Further exploration of the chemistry of this compound is likely to unveil new synthetic methodologies and lead to the discovery of additional bioactive molecules.
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Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - Beilstein Journals. Available at: [Link]
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